2-Amino-4H-imidazol-4-one
Description
Structure
3D Structure
Properties
CAS No. |
115973-56-3 |
|---|---|
Molecular Formula |
C3H3N3O |
Molecular Weight |
97.08 g/mol |
IUPAC Name |
2-aminoimidazol-4-one |
InChI |
InChI=1S/C3H3N3O/c4-3-5-1-2(7)6-3/h1H,(H2,4,6,7) |
InChI Key |
VUUOPBGYSXFRKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NC1=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 4h Imidazol 4 One and Its Derivatives
Classical and Modern Synthetic Routes
The preparation of (4H)-imidazol-4-ones can be broadly categorized into condensation reactions, aza-Wittig reactions, and heterocyclic rearrangements. nih.gov These methods provide access to diverse substitution patterns on the imidazolone (B8795221) ring.
Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation to form a product that contains portions of all the starting materials. wikipedia.org The Ugi four-component condensation (U-4CC) is a prominent MCR used to prepare α-aminoacyl amide derivatives, which can serve as precursors to imidazolones. organic-chemistry.org This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org The resulting Ugi products can then undergo post-cyclization reactions to yield highly substituted imidazole (B134444) derivatives. nih.gov For instance, a one-pot sequence involving a U-4CR followed by treatment with ammonium acetate in acetic acid can afford tetra-substituted imidazoles in good yields. nih.gov
The inherent high atom economy and procedural simplicity of MCRs make them attractive for generating chemical libraries for drug discovery. wikipedia.orgtib.eu Variations of these reactions have been developed to access a wide range of heterocyclic scaffolds, including 2-imidazolines, which are structurally related to imidazolones. acs.org
Condensation reactions are a cornerstone of imidazolone synthesis. A common method involves the cyclization of a diamide (B1670390) intermediate, which can be formed in several ways. nih.gov For example, the coupling of an α-amino amide with a carboxylic acid, followed by base-mediated cyclization, yields the imidazol-4-one ring. nih.gov
Another established route is the condensation of α-amino amides with orthoesters. This reaction, typically activated by acid and/or heat, proceeds through an α-imino amide intermediate which then cyclizes. nih.gov Similarly, the reaction of N-silyl iminoesters with N-unprotected ketimines can lead to 2,3-dihydro-4H-imidazol-4-ones, particularly when employing a chiral catalyst for asymmetric synthesis. acs.org Visible light-induced condensation cyclization has also emerged as a green and efficient method for preparing related N-heterocycles, showcasing the ongoing innovation in this area. nih.gov
| Precursors | Reagents/Conditions | Product Type | Reference |
| α-Amino amide, Carboxylic acid | 1. Polymer-supported carbodiimide; 2. NaOH, EtOH | Substituted Imidazol-4-one | nih.gov |
| α-Amino amide, Orthoester | Acid and/or Heat | Di- or Tri-substituted Imidazolone | nih.gov |
| N-silyl iminoester, N-unprotected ketimine | Chiral Phosphoric Acid | Chiral 2,3-dihydro-4H-imidazol-4-one | acs.org |
Alpha-amino acids and their derivatives are versatile building blocks for imidazolone synthesis. Amino esters can react with guanidine (B92328) to form the 2-aminoimidazolone core. nih.gov Guanidine itself can be used as a key precursor; for example, heating guanidine with aqueous hydrochloric acid can produce 2-amino-1,5-dihydro-4H-imidazol-4-one. chemicalbook.com
A more contemporary approach involves the tandem reaction of guanidine with conjugated α-bromoalkenones. This method proceeds via an aza-Michael addition followed by an SN2 reaction and a redox-neutral process to construct polysubstituted 2-aminoimidazoles, avoiding the need for protecting groups on the guanidine. organic-chemistry.org
As mentioned in the context of MCRs, the Ugi reaction is a powerful tool for creating molecular diversity. wikipedia.orgnih.gov The initial products can be further manipulated to form the desired imidazolone ring. nih.gov
The aza-Wittig reaction is another key transformation for synthesizing imidazol-4-ones. rsc.org This reaction involves the reaction of an iminophosphorane (an aza-ylide) with a carbonyl group. wikipedia.orgchem-station.com An important variant is the intramolecular aza-Wittig reaction, where azido-substituted imides react with a phosphine (like triphenylphosphine) to generate an iminophosphorane intermediate via the Staudinger reaction, which then cyclizes to afford the imidazolone. rsc.orgnih.gov
A tandem aza-Wittig/heterocumulene-mediated annulation can also be employed. In this sequence, the aza-Wittig reagent reacts with an isocyanate to form a carbodiimide or a similar heterocumulene intermediate, which then cyclizes upon the addition of a nucleophile to yield various substituted imidazol-4-ones. rsc.orgresearchgate.net
| Reaction Type | Key Reactants | Key Intermediate | Product Type | Reference |
| Intramolecular aza-Wittig | Azido-substituted imide, Triphenylphosphine | Iminophosphorane | 5-Monosubstituted-4-imidazolone | rsc.org |
| Tandem aza-Wittig/ Annulation | Iminophosphorane, Isocyanate, Nucleophile | Heterocumulene | 5-Ethylidene or 5,5-Disubstituted imidazol-4-one | rsc.org |
Thiosemicarbazide can serve as a starting material for the synthesis of 2-thioxoimidazolidin-4-one derivatives, which are valuable precursors to 2-aminoimidazolones. uobaghdad.edu.iqresearchgate.net The reaction of a thiosemicarbazone (formed from thiosemicarbazide and an aldehyde) with ethyl chloroacetate leads to the formation of the 2-thioxoimidazolidin-4-one ring. uobaghdad.edu.iquomustansiriyah.edu.iquomustansiriyah.edu.iq
The conversion of the 2-thioxo group to a 2-amino group is a well-established transformation. This is analogous to the conversion of thiohydantoins to 2-aminoimidazol-4-ones. nih.gov This two-step process typically involves S-alkylation with an alkyl halide, followed by nucleophilic substitution with ammonia or an amine. nih.govbeilstein-journals.org A one-pot procedure using tert-butylhydroperoxide (TBHP) to oxidize the sulfur in situ, followed by displacement with aqueous ammonia, has also been reported for this conversion. nih.gov
Catalysis in Imidazolone Synthesis
Catalysis plays a crucial role in modern synthetic strategies, enabling higher efficiency, selectivity, and the ability to produce chiral molecules. In the synthesis of imidazolones, both metal catalysts and organocatalysts have been effectively utilized.
Chiral phosphoric acids have been reported as effective organocatalysts for the asymmetric cyclocondensation of N-silyl iminoesters and ketimines, affording chiral 2,3-dihydro-4H-imidazol-4-ones with high enantioselectivity (up to 99% ee). acs.org Other organocatalysts, such as those based on cinchona alkaloids, have been explored for Michael addition reactions involving imidazolone-derived pronucleophiles. beilstein-journals.org
Transition metals like palladium and ruthenium have been used in catalytic cycles for the synthesis of imidazolines, which are closely related structures. researchgate.net For instance, ruthenium(II) carbonyl complexes can catalyze the synthesis of 2-aryl-2-imidazolines from aryl nitriles and ethylenediamine. researchgate.net While not directly forming the imidazolone carbonyl, these catalytic systems highlight the potential for metal-mediated construction of the core heterocycle. Furthermore, multifunctional catalysts, such as those combining a tungstate oxidation site with a basic pyridine site on a magnetic nanoparticle support, have been designed for tandem reactions that produce complex heterocyclic systems. nih.gov
Metal-Catalyzed Methodologies
Metal-catalyzed reactions offer efficient and versatile pathways to 2-amino-4H-imidazol-4-one derivatives. Various transition metals have been employed to catalyze the formation of the imidazolone ring through different reaction strategies.
One common approach involves the conversion of thiohydantoins to 2-aminoimidazol-4-ones. This transformation can be achieved in a one-pot, two-step procedure using reagents like tert-butylhydroperoxide (TBHP) and aqueous ammonia, where the metal catalyst can play a role in the initial activation of the thiohydantoin. nih.gov Another strategy is the oxidative rearrangement of imidazoles to imidazol-4-ones, which can be facilitated by metal-based oxidizing agents. nih.gov
Ruthenium(II) carbonyl complexes have been utilized in the synthesis of related 2-aryl-2-imidazolines from aryl nitriles and ethylenediamine in good to excellent yields (71-96%). researchgate.net While not directly producing the this compound core, this demonstrates the potential of ruthenium catalysts in forming the imidazoline backbone. The reactivity in these reactions is influenced by the electronic nature of the substituents on the aryl nitrile, with electron-withdrawing groups generally leading to higher yields. researchgate.net
Palladium catalysts have also been instrumental in the synthesis of imidazolone precursors. For instance, a catalytic cycle involving a palladium aryl halide complex has been proposed for the synthesis of 2-aryl-2-imidazolines, which are closely related to the target scaffold. researchgate.net
| Catalyst System | Starting Materials | Product Type | Yield (%) | Reference |
| Ruthenium(II) carbonyl complexes | Aryl nitriles, Ethylenediamine | 2-Aryl-2-imidazolines | 71-96 | researchgate.net |
| Palladium(0) complexes | Aryl halides, Isocyanides, Diamines | 2-Aryl-2-imidazolines | - | researchgate.net |
Organocatalysis and Asymmetric Synthesis Approaches
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, offering a metal-free alternative to traditional methods. In the context of this compound derivatives, organocatalysts have been successfully employed to achieve high enantioselectivity.
A notable example is the catalytic asymmetric synthesis of chiral 2,3-dihydro-4H-imidazol-4-ones through the cyclocondensation of N-silyl iminoesters and N-unprotected ketimines. nih.govacs.orgresearchgate.net This reaction, catalyzed by a chiral phosphoric acid, demonstrates broad substrate tolerance and affords the desired products in high yields and with excellent enantioselectivities (up to 99% yield and 99% ee). nih.govacs.orgresearchgate.net The same catalytic system can also be used for the enantioselective dimerization of N-silyl iminoesters to yield various chiral imidazolones. nih.govacs.orgresearchgate.net
The utility of 1H-imidazol-4(5H)-ones and thiazol-4(5H)-ones as pronucleophiles in catalytic asymmetric reactions has also been highlighted, showcasing their potential in the enantioselective construction of tetrasubstituted stereocenters. acs.org
| Organocatalyst | Reactants | Product | Yield (%) | ee (%) | Reference |
| Chiral Phosphoric Acid | N-silyl iminoesters, N-unprotected ketimines | Chiral 2,3-dihydro-4H-imidazol-4-ones | up to 99 | up to 99 | nih.govacs.orgresearchgate.net |
| Chiral Phosphoric Acid | N-silyl iminoesters | Chiral imidazolones (dimerization) | up to 95 | up to 99 | nih.govacs.orgresearchgate.net |
Biocatalysis and Natural Catalyst Applications
The application of biocatalysis and natural catalysts in the synthesis of this compound is a burgeoning area of research, driven by the demand for sustainable and environmentally benign synthetic methods. While specific enzymatic routes to this particular imidazolone are still being explored, the broader field of biocatalysis offers promising strategies.
Enzymes from natural product biosynthetic pathways are attractive candidates for biocatalysts due to their ability to modify complex molecules with high selectivity. nih.gov The chemoenzymatic synthesis, which combines the advantages of biocatalysts with the diversity of organic reactions, is a promising strategy for producing complex molecules like this compound and its analogs. nih.gov
While direct enzymatic synthesis of the this compound core is not yet widely reported, the use of natural base catalysts for the synthesis of related heterocyclic compounds, such as 2-amino-4H-chromenes, has been demonstrated. nih.gov For instance, a catalyst derived from waste snail shells, which is rich in calcium oxide, has been effectively used in water at ambient temperature, highlighting the potential of readily available, natural materials in catalysis. nih.gov
Further research into identifying and engineering specific enzymes, such as hydrolases, lyases, or transferases, could unlock efficient and selective biocatalytic routes to this compound.
Deep Eutectic Solvents as Catalytic Media
Deep eutectic solvents (DESs) have gained significant attention as green and sustainable alternatives to conventional organic solvents. Their unique properties, such as low volatility, high thermal stability, and biodegradability, make them attractive media for chemical reactions. In the synthesis of this compound derivatives, DESs can act not only as solvents but also as catalysts.
For instance, a novel series of (4H)‐imidazol‐4‐ones were synthesized from amino acids via cyclocondensation with aromatic amines using a deep eutectic solvent as both a catalyst and a solvent. This approach highlights the dual role of DESs in facilitating the reaction.
The use of DESs can also contribute to the "greenness" of a synthetic process by enabling easier product isolation and potential recycling of the solvent/catalyst system. The 4‐hydroxycoumarin‐activated indole cycloannulation utilizing deep eutectic solvents, which function both as solvents and as catalytic agents, further illustrates the catalytic potential of these media in heterocyclic synthesis.
Reaction Mechanisms and Mechanistic Investigations in Imidazolone Formation
Understanding the reaction mechanisms underlying the formation of the this compound ring is crucial for optimizing existing synthetic methods and developing new ones. Several mechanistic pathways have been proposed depending on the starting materials and reaction conditions.
One common pathway involves the rearrangement of an oxazolone ring upon the addition of an amine. nih.gov The reaction is initiated by the nucleophilic attack of a primary amine, which opens the oxazolone ring to form a diamide intermediate. This diamide then cyclizes to the imidazol-4-one with the elimination of a water molecule. nih.gov
Another well-established mechanism is the conversion of thiohydantoins. This typically involves a two-step process starting with the S-alkylation of the thiohydantoin to form a 2-(alkylthio)imidazol-4-one. Subsequent nucleophilic substitution at the 2-position by an amine leads to the formation of the this compound. nih.gov A one-pot variation of this reaction utilizes an in-situ oxidation of the sulfur to a sulfinic acid, which is then displaced by ammonia. nih.govnih.gov
In the organocatalytic asymmetric synthesis of 2,3-dihydro-4H-imidazol-4-ones, density functional theory (DFT) calculations have been employed to elucidate the reaction mechanism and the origin of asymmetric induction. nih.govacs.orgresearchgate.net These studies provide valuable insights into the transition states and the role of the catalyst in controlling the stereochemical outcome.
The cyclization of an α-imino amide, formed in situ from the reaction of an orthoester and an α-amino amide, is another pathway to imidazol-4-ones. nih.govnih.gov The key step in the cyclization of a thioimidate and an α-imino ester is proposed to be the formation of an aziridine intermediate, which then undergoes ring-opening to yield the imidazol-4-one product. nih.govnih.gov
Green Chemistry Principles in Imidazolone Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its derivatives to minimize environmental impact and enhance sustainability. Key areas of focus include the use of safer solvents, renewable starting materials, and catalytic methods that improve atom economy and reduce waste.
The use of natural catalysts, such as those derived from waste snail shells for the synthesis of related heterocycles, exemplifies the principle of using renewable feedstocks. nih.gov These catalysts are not only environmentally benign but also cost-effective. nih.gov Performing reactions in water at ambient temperature further enhances the green credentials of such protocols. nih.gov
Deep eutectic solvents (DESs) represent another significant advancement in green chemistry for imidazolone synthesis. Their role as both solvent and catalyst can simplify reaction setups and work-up procedures, leading to a reduction in waste. The biodegradability and low toxicity of many DESs make them a much safer alternative to traditional volatile organic compounds.
Biocatalysis, by its very nature, aligns with the principles of green chemistry. Enzymes operate under mild conditions (physiological pH and temperature) in aqueous media, are highly selective, and can be derived from renewable sources. The development of chemoenzymatic strategies combines the selectivity of enzymes with the versatility of chemical synthesis, offering a powerful approach for the sustainable production of complex molecules. nih.gov
Functional Group Compatibility and Scope of Synthetic Methods
The compatibility of various functional groups with the reaction conditions is a critical factor in determining the scope and applicability of a synthetic method. In the synthesis of this compound derivatives, the tolerance of different functional groups varies depending on the chosen methodology.
In the conversion of thiohydantoins to 2-aminoimidazol-4-ones, the substitution at the 5-position of the ring is generally well-tolerated, allowing for mono- and di-substitution, as well as the presence of an ethylidene functional group. nih.govnih.gov Importantly, the stereochemistry at the 5-position is often retained during the transformation, making this method suitable for the synthesis of stereoselective compounds. nih.gov
The use of N,O-bistrimethylsilylacetamide (BSA) as a dehydration reagent in the transformation of oxazolones to imidazol-4-ones provides a large tolerance towards a variety of functional groups. nih.gov This mild, one-pot method allows for the synthesis of 5,5-dialkyl and 5-benzylidene imidazolones, as well as 2H- and 2-substituted imidazolones, in good yields. nih.gov
The organocatalytic asymmetric synthesis of 2,3-dihydro-4H-imidazol-4-ones using a chiral phosphoric acid catalyst has been shown to have a broad substrate tolerance, accommodating a range of substituents on both the N-silyl iminoester and the N-unprotected ketimine. nih.govacs.orgresearchgate.net
Metal-catalyzed methods, such as those employing ruthenium(II) complexes, have demonstrated compatibility with various functional groups on the aryl nitrile starting material, including both electron-donating and electron-withdrawing groups, although the latter often lead to higher yields. researchgate.net
Advanced Characterization and Computational Studies
Spectroscopic Techniques for Structural Elucidation
Spectroscopic analysis is fundamental to the characterization of 2-Amino-4H-imidazol-4-one, confirming its molecular structure and purity.
NMR spectroscopy provides precise information about the hydrogen and carbon framework of the molecule. For this compound, spectral data recorded in deuterium (B1214612) oxide (D₂O) confirms the expected structure. chemicalbook.com
The ¹H NMR spectrum shows a singlet at a chemical shift (δ) of 4.18 ppm. chemicalbook.com This signal corresponds to the two equivalent protons of the methylene (B1212753) group (-CH₂-) at the C5 position of the imidazole (B134444) ring. The integration of this peak confirms the presence of two protons.
In the ¹³C NMR spectrum, three distinct signals are observed. A signal at 48.5 ppm is assigned to the methylene carbon (C5). chemicalbook.com The carbonyl carbon (C4) is significantly deshielded and appears downfield at 174.9 ppm, which is characteristic of a ketone or amide-like carbonyl group. chemicalbook.com The carbon at the C2 position, bonded to two nitrogen atoms, is also observed in the spectrum, completing the carbon backbone.
Interactive Data Table: NMR Spectroscopic Data for this compound in D₂O
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment | Reference |
| ¹H | 4.18 | Singlet | CH₂ (C5) | chemicalbook.com |
| ¹³C | 48.5 | - | CH₂ (C5) | chemicalbook.com |
| ¹³C | 174.9 | - | C=O (C4) | chemicalbook.com |
Infrared (IR) spectroscopy is utilized to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. While a specific spectrum for the unsubstituted this compound is not detailed in the available research, characteristic absorption bands for its key functional groups can be predicted based on data from closely related derivatives. For instance, a substituted 2-amino-imidazol-4-one derivative exhibits a strong absorption band for the carbonyl group (C=O) stretch around 1740 cm⁻¹ and N-H stretching vibrations in the range of 3200-3400 cm⁻¹. iucr.org These regions are typical for the amide and amine functionalities within the heterocyclic ring.
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the molecule's chromophore system. The conjugated system of the imidazole ring gives rise to characteristic absorptions in the UV region. Data for the N-methyl derivative, creatinine (B1669602), shows a maximum absorption wavelength (λmax) at 234 nm in solutions with a pH between 6.5 and 12.3. This absorption is indicative of the π → π* transitions within the conjugated α,β-unsaturated amine system of the imidazolone (B8795221) core. The absorption maximum can shift depending on the pH of the medium, as protonation alters the electronic structure of the chromophore.
Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) of this compound provides an exact mass that confirms its chemical formula, C₃H₅N₃O. chemicalbook.com The experimentally determined mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ has been reported as 99.0427, which is in excellent agreement with the calculated theoretical value of 99.0433. chemicalbook.com This precise measurement unequivocally validates the molecular formula of the compound.
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in the compound, serving as a fundamental check for purity and formula confirmation. The theoretical composition of this compound (C₃H₅N₃O, Molecular Weight: 99.09 g/mol ) is calculated as follows:
Carbon (C): 36.36%
Hydrogen (H): 5.09%
Nitrogen (N): 42.41%
Oxygen (O): 16.15%
Experimental findings from elemental analysis of synthesized samples are compared against these theoretical values to verify the empirical formula and assess the purity of the isolated compound.
Interactive Data Table: Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Atoms in Formula | Total Mass | Percentage |
| Carbon | C | 12.011 | 3 | 36.033 | 36.36% |
| Hydrogen | H | 1.008 | 5 | 5.040 | 5.09% |
| Nitrogen | N | 14.007 | 3 | 42.021 | 42.41% |
| Oxygen | O | 15.999 | 1 | 15.999 | 16.15% |
| Total | 99.093 | 100.00% |
Theoretical and Computational Chemistry Applications
Computational methods are increasingly used to complement experimental data, offering deeper insights into molecular structure, stability, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. For heterocyclic compounds like this compound, DFT calculations are applied to predict various properties, including optimized molecular geometries, vibrational frequencies (IR spectra), and NMR chemical shifts. These theoretical predictions can then be compared with experimental data to confirm structural assignments.
A key application of DFT in this context is the study of tautomerism. This compound can exist in different tautomeric forms, and DFT calculations, often using functionals like B3LYP, can determine the relative energies and stabilities of these isomers in the gas phase and in different solvents. Such studies on analogous systems, like aminothiazoles and triazoles, have shown that DFT can accurately predict the predominant tautomer and the energy barriers for interconversion. Furthermore, DFT is used to calculate the molecular electrostatic potential (MEP) to identify sites susceptible to electrophilic and nucleophilic attack, and to analyze frontier molecular orbitals (HOMO and LUMO) to understand the molecule's electronic transitions and reactivity.
Analysis of Molecular Orbitals (HOMO-LUMO)
The electronic properties and global reactivity of this compound can be elucidated through the study of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity. foodb.cadrugbank.com
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. foodb.ca Conversely, a small energy gap indicates that a molecule is more reactive and polarizable, facilitating intramolecular charge transfer. drugbank.com Computational studies, typically employing Density Functional Theory (DFT), are used to calculate these orbital energies and predict the molecule's behavior. nih.gov
While specific DFT calculations for the parent compound this compound are not extensively detailed in the literature, data for its N-methylated derivative, creatinine (2-Amino-1-methyl-4H-imidazol-4-one), provides valuable insight. Computational analyses of creatinine have been performed to understand its electronic structure and reactivity. These studies reveal the distribution of the frontier orbitals and the energy gap, which influences its interactions in biological systems. drugbank.com For instance, the HOMO-LUMO energy gap for creatinine has been computationally determined, providing a benchmark for understanding the electronic characteristics of this class of imidazolones. drugbank.com
| Compound | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| Creatinine (Derivative) | DFT | Data Not Available | Data Not Available | ~5.98 |
Note: The energy gap value is based on computational studies of the closely related derivative, creatinine. drugbank.com
Molecular Electrostatic Potential (MEP) and Solvent Accessible Surface (SAS) Analyses
Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the three-dimensional charge distribution of a molecule. The MEP map illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored red or yellow) correspond to areas with a high electron density, such as those around electronegative atoms like oxygen and nitrogen, which are susceptible to electrophilic attack. Regions of positive potential (colored blue) indicate electron-deficient areas, like hydrogen atoms attached to heteroatoms, which are favorable sites for nucleophilic attack. researchgate.net
For this compound, an MEP analysis would be expected to show significant negative potential around the carbonyl oxygen (C=O) and the nitrogen atoms of the imidazole ring and the amino group. The hydrogen atoms of the exocyclic amino group (-NH2) and the ring nitrogen (-NH-) would exhibit positive electrostatic potential, highlighting their role as hydrogen bond donors.
Solvent Accessible Surface (SAS) analysis calculates the surface area of a molecule that is accessible to a solvent, typically modeled as a spherical probe representing a water molecule. This analysis is crucial for understanding how a molecule interacts with its environment, particularly in a biological context. The SASA (Solvent Accessible Surface Area) influences properties such as solubility and the nature of intermolecular interactions. Regions of the molecule that are more exposed to the solvent are more likely to participate in interactions like hydrogen bonding with water molecules. For this compound, the polar functional groups—the carbonyl, the amino group, and the ring nitrogens—would contribute significantly to the polar SASA, indicating their importance in aqueous solvation and biological interactions.
Prediction and Correlation of Physicochemical Parameters (e.g., acidity constants)
Computational methods are widely employed to predict key physicochemical parameters, such as the acid dissociation constant (pKa), which governs the ionization state of a molecule at a given pH. The protonation state is critical for its solubility, membrane permeability, and receptor-binding affinity. For this compound, the key ionizable sites are the exocyclic amino group and the nitrogen atoms within the imidazole ring.
The pKa values for its derivative, creatinine, have been determined through both experimental and computational approaches. These values provide a strong indication of the acid-base behavior of the 2-amino-imidazol-4-one core structure. The basicity is primarily attributed to the ring nitrogen and the exocyclic amino group, while the acidity relates to the potential deprotonation of the ring N-H group under strongly basic conditions.
| Compound | Parameter | Value | Method |
|---|---|---|---|
| Creatinine (Derivative) | pKa (Strongest Basic) | 4.96 | Predicted (Chemaxon) researchgate.net |
| Creatinine (Derivative) | pKa (Protonation) | 4.88 | Experimental |
| Creatinine (Derivative) | pKa (Strongest Acidic) | 10.45 | Predicted (Chemaxon) researchgate.net |
These pKa values suggest that at physiological pH (~7.4), the molecule exists predominantly in its neutral form.
Molecular Docking Simulations
Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug candidate and its biological target. The simulation yields a score, often expressed in kcal/mol, which estimates the binding free energy, with more negative values indicating stronger binding.
Docking studies involving derivatives of this compound, such as creatinine, have been performed to investigate their potential interactions with various protein targets. In one such study, creatinine was docked into a protein's active site, revealing a favorable binding affinity. drugbank.com The analysis of the docked pose showed that the binding was stabilized by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues in the receptor's binding pocket. drugbank.com
Such simulations for this compound would likely show its potential to act as both a hydrogen bond donor (via the -NH2 and ring -NH groups) and an acceptor (via the C=O and nitrogen atoms). These interactions are critical for molecular recognition and the formation of a stable ligand-receptor complex.
| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interactions Noted |
|---|---|---|---|
| Creatinine (Derivative) | COVID-19 Main Protease (Mpro) | -6.7 | Hydrogen bonding and hydrophobic interactions drugbank.com |
Biochemical Pathways and Biological Roles of 2 Amino 4h Imidazol 4 One
Natural Occurrence and Biosynthetic Origins
The imidazol-4-one ring system is a core component of numerous naturally occurring molecules and is implicated in prebiotic chemical processes.
The (4H)-imidazol-4-one scaffold is an important structural motif found in a variety of natural products. nih.gov This heterocycle is utilized in medicinal chemistry and is also found in compounds that occur naturally within the body. nih.gov
Creatinine (B1669602): A well-known derivative, creatinine (2-amino-1-methyl-1,5-dihydro-4H-imidazol-4-one), is a breakdown product of creatine phosphate in muscle. cymitquimica.comnih.gov It is considered a waste product and is used as an indicator of kidney health. nih.gov
Histidine and Histamine: The essential amino acid histidine contains an imidazole (B134444) ring, which is a fundamental precursor to the 2-amino-4H-imidazol-4-one structure. creative-proteomics.commdpi.com Histamine, derived from the decarboxylation of histidine, also features this core imidazole ring. nih.gov
Nucleic Acids: The imidazole ring is a crucial component of purines, such as adenine and guanine, which are fundamental building blocks of nucleic acids like DNA and RNA. nih.gov Specific aminoimidazoles serve as intermediates in the de novo biosynthesis of purine nucleotides. rsc.org
Other Natural Products: The imidazol-4-one structure is a scaffold for various applications and is found in a range of other natural products, though specific examples in biotin and alkaloids are less directly characterized as containing the precise this compound moiety. nih.gov
Table 1: Presence of Imidazole-Related Motifs in Natural Products
| Natural Product Category | Specific Compound Example | Relationship to this compound |
|---|---|---|
| Metabolites | Creatinine | A methylated derivative (2-amino-1-methyl-1,5-dihydro-4H-imidazol-4-one). cymitquimica.comnih.gov |
| Amino Acids | Histidine | Contains the precursor imidazole ring. creative-proteomics.commdpi.com |
| Biogenic Amines | Histamine | Contains the precursor imidazole ring, derived from histidine. nih.gov |
| Nucleic Acid Components | Purines (Adenine, Guanine) | Contain a fused imidazole ring; aminoimidazoles are biosynthetic intermediates. nih.govrsc.org |
The formation of imidazole derivatives is considered a significant step in prebiotic chemistry, potentially leading to the building blocks of life. Research suggests that imidazole-based compounds could have been involved in the non-enzymatic polymerization of nucleotides, a critical process for the origin of RNA. While specific pathways for the prebiotic formation of this compound are a subject of ongoing research, the stability and chemical reactivity of the imidazole ring make it a plausible candidate for formation under early Earth conditions.
Metabolic Involvement
The this compound core structure is directly and indirectly involved in several essential metabolic pathways, most notably in the metabolism of purines, creatine, and histidine.
Purines are vital biomolecules essential for all living cells. nih.gov The de novo synthesis of purine nucleotides involves intermediates that are based on the imidazole structure. Specifically, ethyl 5-aminoimidazole-4-carboxylate and related molecules are recognized as intermediates in this biosynthetic pathway. rsc.org These aminoimidazole derivatives undergo a series of enzymatic reactions to build the fused pyrimidine ring, ultimately forming the purine structure. Perturbations in purine metabolism, which can involve imbalances in these imidazole-containing precursors, are linked to various clinical disorders. nih.gov
The most direct metabolic role of a this compound derivative is in creatine metabolism. Creatine is a crucial molecule for energy storage in tissues with high energy demands, such as muscle and brain. mdpi.comnih.gov Creatine and its phosphorylated form, phosphocreatine, undergo a spontaneous, non-enzymatic cyclization to form creatinine. mdpi.com
This intramolecular reaction involves the amino group attacking the amide bond, resulting in the loss of a water molecule and the formation of the stable imidazol-4-one ring structure of creatinine (2-amino-1-methyl-1,5-dihydro-4H-imidazol-4-one). mdpi.com The rate of this conversion is relatively constant, and the resulting creatinine is excreted by the kidneys. Its clearance rate is a common diagnostic measure of renal function. nih.gov
Table 2: Key Molecules in Creatine Metabolism
| Compound | Chemical Name | Role |
|---|---|---|
| Creatine | 2-(Carbamimidoyl(methyl)amino)acetic acid | Energy shuttle in muscle and nerve tissues. mdpi.com |
| Phosphocreatine | N-(Carbamimidoyl)-N-methyl-glycine phosphate | Phosphorylated, high-energy form of creatine. mdpi.com |
| Creatinine | 2-Amino-1-methyl-1,5-dihydro-4H-imidazol-4-one | Waste product formed by non-enzymatic cyclization of creatine/phosphocreatine. cymitquimica.commdpi.com |
Histidine is an essential amino acid whose catabolism involves the formation of an imidazolone (B8795221) compound. creative-proteomics.comnih.gov The primary pathway for histidine degradation begins with the enzyme histidase, which converts histidine to urocanic acid. mdpi.comnih.gov Subsequently, the enzyme urocanase hydrates urocanic acid to form 4-imidazolone-5-propionic acid. creative-proteomics.comnih.gov This intermediate is then hydrolyzed to formiminoglutamate (FIGLU). nih.gov
It is important to note that the intermediate in this pathway, 4-imidazolone-5-propionic acid, is structurally distinct from this compound. However, its formation underscores the biochemical significance of the imidazolone ring structure in amino acid metabolism.
Enzymatic and Receptor Interactions of this compound and Its Derivatives
The this compound scaffold and its derivatives have demonstrated a range of interactions with various enzymes and biological receptors. These interactions are fundamental to their potential biological activities and are a subject of ongoing research.
Modulation of Enzyme Activity
Derivatives of the this compound core structure have been shown to modulate the activity of several key enzymes, including aldehyde dehydrogenase isozymes and protein kinases.
The aldehyde dehydrogenase (ALDH) superfamily of enzymes plays a critical role in a variety of cellular processes, and their inhibition is a target in several therapeutic areas. Members of the ALDH1A family, in particular, are recognized as markers for cancer stem cells, and their overexpression is linked to a poor prognosis in various cancers. Consequently, the development of ALDH1A inhibitors is a promising strategy in oncology.
In this context, a series of imidazo[1,2-a]pyridines, which can be considered derivatives of the broader imidazole class, have been designed and evaluated as inhibitors of the ALDH1A family. Through a structure-based optimization approach, novel compounds were synthesized and tested for their activity and selectivity against the three isoforms of the ALDH1A family. One particular compound, 3f , emerged as a submicromolar competitive inhibitor of the ALDH1A3 isoform nih.gov. Crystallization and modeling studies have provided insights into the interaction of these compounds with the catalytic site of the ALDH1A3 isoform nih.gov.
| Compound | Target Enzyme | Inhibition (IC50) | Notes |
| 3q | ALDH1A Isoform | 7.2 ± 1.5 µM | Contains a methoxy (B1213986) fragment in the meta position of the 2-phenyl ring. nih.gov |
| 3r | ALDH1A Isoform | 4.3 ± 1.6 µM | Also contains a methoxy fragment in the meta position of the 2-phenyl ring. nih.gov |
Protein kinases are a large family of enzymes that regulate a wide array of cellular processes. Their dysregulation is a hallmark of many diseases, making them important therapeutic targets.
Transforming Growth Factor β-Activated Kinase 1 (TAK1) : A notable example of protein kinase inhibition involves 2,4-1H-imidazole carboxamides, which are potent and selective inhibitors of TAK1. The discovery of these inhibitors was facilitated by a DNA-encoded chemical library (DECL) screen, which identified a cluster of compounds based on a central pyrrole-2,4-1H-dicarboxamide scaffold. A subsequent scaffold-hop to the corresponding imidazole resulted in increased biochemical potency nih.gov. X-ray crystallography of these imidazole derivatives revealed a distinct binding mode compared to other TAK1 inhibitors, with a benzylamide group oriented perpendicularly to the core hinge-binding imidazole and an unusual amide flip in the kinase hinge region. Structure-based drug design led to the identification of key substitutions that significantly increased the biochemical potency of these compounds nih.gov.
Pyridoxal Kinase : Another instance of kinase modulation is the inhibition of human pyridoxal kinase by 2-acetyl-4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)imidazole (THI), a compound found in some caramel food colorings. THI has been shown to inhibit pyridoxal kinase with a competitive and mixed-type non-competitive behavior towards its substrates, pyridoxal and ATP, respectively. The inhibition constants for this interaction are in the low millimolar range researchgate.net.
Binding with Biological Receptors and Proteins
The 1,5-dihydro-4H-imidazol-4-one scaffold has been identified as a key structural feature for the development of selective antagonists for the CXC chemokine receptor 2 (CXCR2). CXCR1 and CXCR2 are G-protein-coupled receptors that play a significant role in cancer metastasis. Due to their high sequence homology, designing selective antagonists has been a challenge nih.gov.
Based on a pharmacophore model, a compound bearing a 1,5-dihydro-4H-imidazol-4-one scaffold was identified as a selective CXCR2 antagonist with low preference for CXCR1. Further optimization led to the development of a derivative, C5 , which exhibited higher selectivity and excellent oral bioavailability. Molecular dynamics simulations of the compound-protein complex suggested that the amino acid residue K320 of CXCR2 is a key contributor to the selectivity of C5 nih.gov.
The binding mode of C5 with CXCR2 involves several key interactions:
The sulfonyl group of C5 forms a hydrogen bond with R144 and interacts with V82, T83, and D143 through a water bridge.
The phenol group of C5 forms hydrogen bonds with S81 and K320.
The 1,5-dihydro-4H-imidazol-4-one scaffold itself forms a hydrogen bond with D84 and interacts with K320 via a water bridge.
The cyclohexyl group of C5 is situated in a hydrophobic pocket formed by V69, V72, I73, and L88 nih.gov.
These strong interactions are believed to prevent the conformational changes required for CXCR2 activation nih.gov.
| Compound | Target Receptor | Key Interacting Residues |
| C5 | CXCR2 | R144, V82, T83, D143, S81, K320, D84, V69, V72, I73, L88 nih.gov |
DNA Interactions and Binding Studies
The interaction of small molecules with DNA is a fundamental aspect of their biological activity. In the context of the this compound structure, a significant area of research has been its role as an oxidized form of guanine and its impact on DNA synthesis.
Guanine is the most easily oxidized of the four DNA bases. Its oxidation can lead to the formation of 2,5-diamino-4H-imidazol-4-one (Iz) nih.gov. This lesion can then hydrolyze to form 2,2,4-triamino-5(2H)-oxazolone (Oz). When two such lesions occur contiguously (OzOz), they present a significant challenge to the DNA replication machinery.
Studies on translesion synthesis (TLS) across OzOz have revealed that this lesion obstructs DNA synthesis by several DNA polymerases, including Klenow Fragment exo⁻, and DNA polymerases α, β, ι, and REV1. These polymerases typically stall after inserting a single nucleotide opposite the 3' Oz. DNA polymerase κ is unable to incorporate any nucleotide. In contrast, DNA polymerase η can inefficiently bypass the lesion, while DNA polymerase ζ is able to efficiently extend the primer to the full length across OzOz, albeit in an error-prone manner nih.gov. This suggests that DNA polymerase ζ plays a crucial role in the TLS of this particular form of DNA damage nih.gov.
| DNA Polymerase | Activity on OzOz Lesion |
| Klenow Fragment exo⁻ | Stalls after one nucleotide insertion nih.gov |
| DNA Polymerase α | Stalls after one nucleotide insertion nih.gov |
| DNA Polymerase β | Stalls after one nucleotide insertion nih.gov |
| DNA Polymerase ι | Stalls after one nucleotide insertion nih.gov |
| DNA Polymerase REV1 | Stalls after one nucleotide insertion nih.gov |
| DNA Polymerase κ | No nucleotide incorporation nih.gov |
| DNA Polymerase η | Inefficiently elongates nih.gov |
| DNA Polymerase ζ | Efficiently elongates (error-prone) nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Correlating Molecular Architecture with Biological Activity
The fundamental structure of the 2-Amino-4H-imidazol-4-one ring is a key determinant of its biological activity. The arrangement of its atoms and functional groups allows for specific interactions with biological targets. For instance, the core scaffold is present in a class of marine alkaloids known as phorbatopsins, which have demonstrated notable antioxidant capabilities. The antioxidant activity of phorbatopsin A, for example, has been quantified with an Oxygen Radical Absorbance Capacity (ORAC) value of 0.88, comparable to the positive control, Trolox. nih.gov
Furthermore, synthetic analogues of the broader imidazolone (B8795221) class have been investigated for their anticancer properties. Studies on related 4H-imidazole-4-one and imidazolidine-2,4-dione hybrids have revealed that the core structure is crucial for their cytotoxic effects against various cancer cell lines, including prostate (PC-3), colorectal (HCT-116), breast (MCF-7), and cervical (HeLa) cancers. researchgate.net The planarity and electronic distribution of the imidazole (B134444) ring system are thought to be critical for intercalation into DNA or interaction with enzyme active sites.
Impact of Substituent Effects on Bioactivity Profiles
The introduction of different chemical groups (substituents) at various positions on the this compound scaffold can dramatically alter the biological activity, selectivity, and pharmacokinetic properties of the molecule.
In the context of anticancer activity, research on related imidazol-4-one and imidazolidine-2,4-dione analogues has provided valuable insights into these substituent effects. For example, the presence of a 4-methoxy group on a 5-benzylidene substituent attached to the 4H-imidazole-4-one core was found to be favorable for cytotoxic activity. researchgate.net Similarly, a 4-methyl group on a 3-(phenyl)-thiazolyl function also enhanced the anticancer potency. researchgate.net These findings suggest that both the electronic and steric properties of the substituents play a crucial role. Electron-donating groups like methoxy (B1213986) may enhance binding to the target, while the size and shape of the substituent can influence how the molecule fits into a binding pocket.
Derivatives of the natural product phorbatopsin A have also been explored for antitumor activity, with some analogues showing over 90% inhibition at a concentration of 50 μM, indicating that modifications to the peripheral groups can significantly impact their cancer-fighting potential. nih.gov
Below is an interactive data table summarizing the impact of substituents on the anticancer activity of selected 4H-imidazole-4-one and imidazolidine-2,4-dione analogues against the MCF-7 breast cancer cell line.
| Compound ID | Core Structure | R1 (at N1) | R2 (at C5) | IC50 (µM) against MCF-7 |
| 12 | 4H-imidazole-4-one | 3-(4-methylphenyl)thiazol-2-yl | =CH-(4-methoxyphenyl) | 7.7 (median) |
| 46 | Imidazolidine-2,4-dione | Benzoyl | =CH-(4-methoxyphenyl) | 7.2 (median) |
| 54 | Imidazolidine-2,4-dione | Benzoyl | =CH-phenyl | 8.9 (median) |
Note: The IC50 values are presented as median values across a panel of cancer cell lines, including MCF-7. researchgate.net
Rational Design Strategies for Enhanced Biological Performance
The insights gained from SAR and SPR studies provide a roadmap for the rational design of novel this compound derivatives with improved therapeutic properties. The goal of rational design is to systematically modify the chemical structure to optimize potency, selectivity, and pharmacokinetic parameters.
One key strategy involves the isosteric replacement of certain functional groups. For instance, in the development of antitumor agents based on the imidazolidine-2,4-dione scaffold, the sulfonyl group of a known anticancer agent was replaced with a keto function to generate new analogues with potentially different biological profiles. researchgate.net
Another approach is the introduction of moieties known to enhance specific biological activities. For example, the incorporation of a thiazole (B1198619) ring, a common pharmacophore in anticancer drugs, into the 4H-imidazole-4-one structure has been explored to enhance antitumor potency. researchgate.net
Computational modeling and molecular docking studies are also invaluable tools in rational drug design. These methods can predict how a designed molecule will interact with its biological target, allowing chemists to prioritize the synthesis of compounds with the highest likelihood of success. For the 4H-imidazole-4-one and imidazolidine-2,4-dione analogues, molecular modeling studies have been used to correlate the observed cytotoxic activities with the binding modes of the compounds, confirming the importance of specific structural features. researchgate.net
By combining the knowledge of SAR with modern computational techniques, researchers can more efficiently navigate the vast chemical space to discover and develop novel this compound-based therapies for a range of diseases.
Pharmacological Research and Biological Activity Profiling of 2 Amino 4h Imidazol 4 One Derivatives
Antimicrobial Spectrum and Mechanisms
Derivatives of the imidazole (B134444) core structure are recognized for their wide-ranging antimicrobial properties. mdpi.com Research has demonstrated their efficacy against various pathogenic bacteria, fungi, and viruses, making them promising candidates for the development of new anti-infective therapies. nih.govresearchgate.net The structural versatility of the imidazolone (B8795221) ring allows for modifications that can enhance potency and broaden the spectrum of activity.
Antibacterial Activity
The antibacterial potential of 2-Amino-4H-imidazol-4-one and related structures, such as 2-thioxo-4-imidazolidinones and other imidazole hybrids, has been evaluated against a variety of Gram-positive and Gram-negative bacteria. mdpi.comnih.gov Certain derivatives have shown notable inhibitory effects. For instance, a study on novel 2-thioxo-4-imidazolidinone derivatives found that compound N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide exhibited activity against Staphylococcus aureus and Pseudomonas aeruginosa with a minimum inhibitory concentration (MIC) of 25 mg/mL. ekb.eg
Other research into imidazole derivatives combined with a 2,4-dienone motif identified compounds with significant inhibitory effects toward Gram-positive bacteria. nih.gov Specifically, compound 42 was effective against Staphylococcus aureus with an MIC of 4 µg/mL, while both compounds 31 and 42 showed activity against Staphylococcus epidermidis with MICs of 8 µg/mL. nih.gov Furthermore, some 2-amino-1,3,4-thiadiazole derivatives, which share structural similarities, have demonstrated moderate to good inhibitory activity against P. aeruginosa, S. aureus, and E. coli. dovepress.com The antibacterial action is often influenced by the specific substitutions on the core ring structure. dovepress.com
| Compound | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide | Staphylococcus aureus | 25 mg/mL | ekb.eg |
| N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide | Pseudomonas aeruginosa | 25 mg/mL | ekb.eg |
| Compound 31 (imidazole derivative with 2,4-dienone motif) | Staphylococcus epidermidis | 8 µg/mL | nih.gov |
| Compound 42 (imidazole derivative with 2,4-dienone motif) | Staphylococcus aureus | 4 µg/mL | nih.gov |
| Compound 42 (imidazole derivative with 2,4-dienone motif) | Staphylococcus epidermidis | 8 µg/mL | nih.gov |
Antifungal Activity
The imidazolone scaffold is a cornerstone in the development of antifungal agents. nih.govtandfonline.com A variety of this compound derivatives and related compounds have been synthesized and tested against clinically relevant fungal pathogens. For example, 2-Alkylthio-3-phenylamino-5-arylmethylene-4H-imidazol-4-ones have been reported to exhibit fungicidal activity. tandfonline.com
In a study of 2-thioxo-4-imidazolidinone derivatives, several compounds displayed activity against Candida albicans and Aspergillus niger. ekb.eg Specifically, compounds 5a , 5b , 5c , and 5e from this series were active against C. albicans. ekb.eg Another investigation into imidazole derivatives containing a 2,4-dienone motif found that compounds 31 and 42 exhibited potent, broad-spectrum inhibitory effects against various Candida species, including a fluconazole-resistant strain of C. albicans, with MIC values of 8 µg/mL. nih.gov The presence of different substituents on the core heterocyclic ring plays a significant role in determining the antifungal potency. ekb.egconnectjournals.com
| Compound | Fungal Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Compound 31 (imidazole derivative with 2,4-dienone motif) | Candida albicans (fluconazole-resistant) | 8 µg/mL | nih.gov |
| Compound 42 (imidazole derivative with 2,4-dienone motif) | Candida albicans (fluconazole-resistant) | 8 µg/mL | nih.gov |
| Compound 4e (4-amino-substituted-1,2,4-triazole-3-thiol derivative) | Candida albicans | 24 µg/mL | connectjournals.com |
| Compound 4e (4-amino-substituted-1,2,4-triazole-3-thiol derivative) | Aspergillus niger | 32 µg/mL | connectjournals.com |
| 2-Alkylthio-3-phenylamino-5-arylmethylene-4H-imidazol-4-ones | Various fungi | Fungicidal activity reported | tandfonline.com |
Antiviral Activity
The imidazole nucleus is a versatile scaffold that has been explored for the development of antiviral agents. nih.gov Derivatives have been investigated for activity against a range of viruses, including Dengue virus (DENV) and coronaviruses. nih.gov For instance, a metal complex, [Cu(2,4,5-triphenyl-1H-imidazole)2(H2O)2].Cl2, was found to significantly inhibit the replication of DENV-2 in Vero cells, showing an IC50 value of 98.62 μg/mL. nih.gov
In the context of coronaviruses, docking studies have been performed on imidazole analogs. A study on imidazole derivatives attached to 7-chloro-4-aminoquinoline suggested that several compounds had greater binding energy with the SARS-CoV-2 main protease than the reference drugs hydroxychloroquine and chloroquine, indicating potential inhibitory activity. nih.gov Additionally, certain 2-amino-1,3,4-thiadiazole derivatives have been shown to reduce the replication of DNA viruses like adenovirus and herpes simplex virus (HSV-1), as well as RNA viruses such as Poliovirus 1. mdpi.com
Antiproliferative and Anticancer Mechanisms
Imidazolone derivatives have emerged as a significant class of compounds in anticancer research due to their ability to interfere with various stages of cancer cell growth and survival. japsonline.comnih.gov Their mechanisms of action often involve the inhibition of cell proliferation and the induction of programmed cell death, or apoptosis.
Inhibition of Cell Proliferation
A primary mechanism of anticancer action for imidazolone derivatives is the inhibition of cancer cell proliferation. These compounds have been evaluated against numerous cancer cell lines, demonstrating a range of cytotoxic effects. In one study, two series of imidazolone derivatives were synthesized and tested against Hela, MCF-7, PC3, and HCT-116 cancer cell lines. japsonline.com Four compounds (6, 25, 26, and 29 ) showed good potency against the entire panel. japsonline.com Compound 30 was particularly effective against the PC3 cell line, with an IC50 of 8.15 µM. japsonline.com
Another study focused on 2-thioxoimidazolidin-4-one derivatives and their cytotoxic effects against hepatocellular carcinoma (HepG2) cells. nih.govresearchgate.net Compounds 2 and 4 from this series exhibited potent cytotoxicity with IC50 values of 0.18 µM and 0.017 µM, respectively. researchgate.net The antiproliferative activity is often linked to the inhibition of key enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor-2 (VEGFR-2). japsonline.com For example, compound 6 was a potent inhibitor of VEGFR-2 with an IC50 of 67 nM, while compound 26 was the most effective against CDK2A with an IC50 of 0.66 µM. japsonline.com
| Compound | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Compound 2 (2-thioxoimidazolidin-4-one derivative) | HepG2 (Liver) | 0.18 µM | researchgate.net |
| Compound 4 (2-thioxoimidazolidin-4-one derivative) | HepG2 (Liver) | 0.017 µM | researchgate.net |
| Compound 6 (2-(4-fluorophenyl) imidazol-5-one) | Hela, MCF-7, PC3, HCT-116 | Potent activity reported | japsonline.com |
| Compound 30 (2-(4-fluorophenyl) imidazol-5-one) | PC3 (Prostate) | 8.15 µM | japsonline.com |
| Compound 5b (imidazole-2-thione derivative) | MCF-7 (Breast) | More active than doxorubicin | tandfonline.com |
| Compound 5h (imidazole-2-thione derivative) | MCF-7 (Breast) | More active than doxorubicin | tandfonline.com |
Induction of Apoptosis
Beyond inhibiting proliferation, many imidazolone derivatives actively induce apoptosis in cancer cells. This programmed cell death is a critical mechanism for eliminating malignant cells. Research has shown that treatment with these compounds can lead to cell cycle arrest and the activation of apoptotic pathways. nih.gov
For instance, a highly active 2-thioxoimidazolidin-4-one derivative, compound 4 , was found to induce apoptosis in HepG2 cells, increasing the apoptotic cell population by 19.35-fold compared to the control. researchgate.net This compound also caused cell cycle arrest at the G2/M phase. researchgate.netnih.gov The induction of apoptosis was further confirmed by the upregulation of pro-apoptotic genes like p53, PUMA, and caspases 3, 8, and 9, alongside the downregulation of the anti-apoptotic gene Bcl-2. researchgate.net Similarly, two imidazole-2-thione derivatives, compounds 5b and 5h , were investigated for their effect on apoptosis and the cell cycle profile, confirming their role as apoptosis inducers. tandfonline.com Another imidazolone derivative, compound 4f , was shown to promote its antiproliferative activity by arresting the cell cycle in the S phase and stimulating apoptosis, evidenced by increased expression of Caspase-3 and Bax and decreased Bcl-2 levels. nih.gov
Cell Cycle Perturbation Studies
Derivatives of imidazole and related heterocyclic compounds have been shown to interfere with the normal progression of the cell cycle, a key target in cancer therapy. Tumor cell exposure to certain 2-anilino-4-amino-5-aroylthiazoles resulted in the arrest of HeLa cells in the G2/M phase of the cell cycle, subsequently leading to the induction of apoptosis. nih.gov Flow cytometry analysis confirmed that these compounds cause an accumulation of cells in the G2/M phase, a characteristic effect of microtubule-interacting agents. nih.gov
Similarly, studies on novel micro and nanoparticle complexes of a Schiff base triazole ligand demonstrated that these compounds could inhibit the growth and proliferation of MCF-7 breast cancer cells. This inhibition was associated with cell cycle arrest. In another study, a 2-amino-1,3,4-thiadiazole derivative, 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), was found to induce cell cycle arrest in the G0/G1 phase in A549 lung carcinoma cells. nih.gov This arrest was linked to an enhanced expression of p27/Kip1, a cyclin-dependent kinase inhibitor. nih.gov
Antitubulin Activity
The disruption of microtubule dynamics is a clinically validated strategy for cancer treatment. Several derivatives of this compound and related structures have been identified as potent antitubulin agents. A series of 2-aryl-4-benzoyl-imidazoles (ABI) were synthesized and found to inhibit tubulin polymerization by interacting with the colchicine binding site. nih.gov These ABI analogs demonstrated potent antiproliferative activity against melanoma and prostate cancer cells, with the most active compound showing an average IC50 of 15.7 nM. nih.gov
Similarly, a novel series of 2-anilino-4-amino-5-aroylthiazoles were evaluated for their ability to inhibit tubulin polymerization. nih.gov These compounds were shown to interfere with microtubule dynamics, leading to mitotic arrest. nih.gov Research on new asymmetrical Schiff base triazole ligand complexes also indicated that their mechanism of action for inhibiting cancer cell proliferation was similar to that of other tubulin inhibitors.
Anti-inflammatory and Analgesic Properties
Imidazole-containing compounds have been extensively investigated for their potential as anti-inflammatory and analgesic agents. nih.gov The mechanism often involves the inhibition of the cyclooxygenase (COX) enzyme, which is a key player in the inflammatory cascade. nih.gov A series of 2,4-diaryl-5(4H)-imidazolones were designed as selective COX-2 inhibitors, showing excellent anti-inflammatory activity in a carrageenan-induced rat paw edema model. nih.gov Their selectivity for COX-2 suggests a reduced risk of gastrointestinal toxicity compared to non-selective NSAIDs. nih.gov
In another study, a series of novel imidazole analogues were synthesized and evaluated for their pain-relieving and anti-inflammatory effects. nih.gov Compound 2g (1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole) showed significant analgesic activity (89% at 100 mg/kg), while compounds 2a (2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole) and 2b (2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole) exhibited potent anti-inflammatory activity (100% at 100 mg/kg), comparable to the standard drug diclofenac. nih.gov Molecular docking studies suggested that these compounds exhibit a high binding affinity for the COX-2 receptor. nih.gov
| Compound | Activity | Result | Model/Target |
|---|---|---|---|
| 2,4-diaryl-5(4H)-imidazolones | Anti-inflammatory | Excellent activity | Carrageenan-induced rat paw edema / COX-2 |
| 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole (2g) | Analgesic | 89% activity at 100 mg/kg | Hot plate method |
| 2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole (2a) | Anti-inflammatory | 100% activity at 100 mg/kg | Paw edema method |
| 2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole (2b) | Anti-inflammatory | 100% activity at 100 mg/kg | Paw edema method |
Antioxidant Activities and Redox Modulation
The this compound scaffold is present in marine natural products that exhibit antioxidant properties. For instance, phorbatopsins A-C, isolated from the Mediterranean sponge Phorbas topsenti, were shown to have antioxidant activity in the Oxygen Radical Absorbance Capacity (ORAC) assay. nih.gov Phorbatopsin A was the most active, with an ORAC value comparable to the positive control, Trolox. nih.gov
A novel series of (4H)‐imidazol‐4‐ones synthesized from phenylalanine and tyrosine were evaluated for their antioxidant potential using various electron transfer‐based assays, including DPPH, ABTS, FRAP, and CUPRAC. researchgate.net Among the tested compounds, compound 5i demonstrated excellent antioxidant activity when compared to standard reference drugs like ascorbic acid and Trolox. researchgate.net Furthermore, a comparative analysis of the antiradical activity of 2-(3,5-dialkyl-4-hydroxyphenyl)-4,4-dimethyl-substituted imidazole derivatives was conducted in a cumene oxidation model. mdpi.com The study found that 1-hydroxy-2,5-dihydroimidazoles had a pronounced inhibitory activity against oxidation. mdpi.com
| Compound/Derivative Series | Assay | Key Finding |
|---|---|---|
| Phorbatopsin A | ORAC | Activity comparable to Trolox nih.gov |
| (4H)‐imidazol‐4‐one derivative (5i) | DPPH, ABTS, FRAP, CUPRAC | Excellent antioxidant activity compared to ascorbic acid researchgate.net |
| 1-hydroxy-2,5-dihydroimidazoles | Cumene Oxidation | Pronounced inhibitory activity against oxidation mdpi.com |
Other Investigated Biological Activities (e.g., Antidepressant, Antitubercular)
The versatile imidazole core has been explored for a wide range of therapeutic applications beyond inflammation and cancer. nih.govresearchgate.net
Antidepressant Activity: Certain 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antidepressant and anxiolytic activities. researchgate.net
Antitubercular Activity: The development of new antitubercular drugs is a global health priority, and various heterocyclic compounds, including those with an imidazole or related nucleus, have shown promise. tandfonline.comnih.gov A series of 4-arylidenamino-4H-1,2,4-triazole-3-thiol derivatives were evaluated for their activity against Mycobacterium tuberculosis H37Rv. nih.gov One compound in this series showed 87% inhibition at a concentration of 6.25 µg/mL. nih.gov
In another study, the parent compound 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol emerged as a promising anti-TB agent, exhibiting activity against both the H37Rv and multi-drug-resistant (MDR) strains of M. tuberculosis at concentrations of 5.5 µg/mL and 11 µg/mL, respectively. mdpi.com Computational studies suggested that this compound targets the MTB β-ketoacyl ACP synthase I (KasA), an important enzyme in the synthesis of the bacterial cell wall. mdpi.com
Applications in Chemical Biology and Advanced Materials
Utilization as Reagents in Biochemical Assays
Derivatives of 2-amino-4H-imidazol-4-one are frequently employed as reagents in various biochemical assays, primarily due to their ability to interact with specific biological targets like protein kinases. These compounds are instrumental in studying enzyme function and validating potential therapeutic targets.
Marine natural products containing the 2-aminoimidazolone core, such as the polyandrocarpamines, have been identified as potent and selective inhibitors of DYRKs (dual-specificity, tyrosine phosphorylation regulated kinases) and CLKs (cdc2-like kinases). nih.gov As a result, these molecules are valuable reagents in kinase inhibition assays. nih.gov Such assays are crucial for screening compound libraries and understanding the structure-activity relationships that govern kinase inhibition, a key area in cancer and neurodegenerative disease research. For instance, various 2-amido-benzimidazole derivatives, which share structural similarities, have been synthesized and tested as inhibitors against protein kinase CK1δ, with some compounds showing activity in the nanomolar range. nih.gov
Another application is in the assessment of antioxidant activity. Phorbatopsins A-C, which are 2-amino-(4H)-imidazol-4-one alkaloids isolated from marine sponges, have been evaluated for their antioxidant properties using the Oxygen Radical Absorbance Capacity (ORAC) assay. nih.gov In this assay, the imidazolone-containing compound acts as the substance being tested for its capacity to neutralize free radicals, providing a quantitative measure of its antioxidant potential. nih.gov
| Compound Class | Assay Type | Biological Target/Process | Example Finding |
|---|---|---|---|
| Polyandrocarpamines | Kinase Inhibition Assay | DYRKs, CLKs | Identified as potent and selective inhibitors of these kinase families. nih.gov |
| Phorbatopsins | ORAC Assay | Antioxidant Activity | Phorbatopsin A was found to be the most active, with an ORAC value of 0.88. nih.gov |
| 2,4-1H-imidazole carboxamides | Kinase Inhibition Assay | TAK1 | Discovery of potent and highly selective inhibitors for Transforming growth factor β-activated kinase 1 (TAK1). nih.gov |
| 2-Amidobenzimidazoles | Kinase Inhibition Assay | CK1δ | A derivative showed CK1δ inhibitor activity with an IC50 value of 98.6 nM. nih.gov |
Building Blocks for Complex Molecule Synthesis (e.g., polyandrocarpamines, α,α-disubstituted amino acids)
The this compound core is a versatile building block in organic synthesis, enabling the construction of complex, biologically active molecules. Its multiple reaction sites allow for diverse chemical modifications and elaborations.
A prominent example is its use in the total synthesis of marine alkaloids. The synthesis of polyandrocarpamines A and B, which are known kinase inhibitors, has been successfully performed using 2-aminoimidazolin-4-one as a key precursor. nih.gov The synthesis involves a reaction between a corresponding benzaldehyde (B42025) derivative, n-propylamine, and 2-aminoimidazolin-4-one, demonstrating its utility in assembling complex heterocyclic systems. nih.gov
The structural relationship between imidazolones and amino acids is also significant in synthetic chemistry. While the direct synthesis of α,α-disubstituted amino acids from this compound is not the commonly reported route, the reverse is well-established: imidazol-4-ones are often synthesized from α-amino amides. nih.gov For instance, the condensation of orthoesters and α-amino amides is a known method for producing di- and tri-substituted imidazolones. nih.gov More recently, methods have been developed to install imidazolone (B8795221) heterocycles within a peptide backbone, using amino acid building blocks to create α-chiral imidazolones that can act as non-aromatic bioisosteres of the amide bond. nih.gov This approach highlights the close synthetic and structural connection between these two classes of compounds, where imidazolones can be seen as constrained or derivatized amino acid surrogates. nih.govacs.org
Analytical Chemistry Applications (e.g., extraction, adsorption, colorimetric determination of metallic elements)
In the realm of analytical chemistry and materials science, polymers and molecules containing the imidazole (B134444) moiety have been developed for the detection and removal of heavy metal ions from aqueous solutions. The nitrogen atoms within the imidazole ring act as effective coordination sites for metal ions.
Extraction and Adsorption of Metallic Elements
Imidazole-based chelating polymers have demonstrated high efficiency in adsorbing toxic heavy metals. Novel polyamides and polyimides rich in imidazole rings have been synthesized and tested for their ability to remove various metal ions from water. jmcs.org.mxresearchgate.net These materials function as adsorbents where the imidazole units act as Lewis bases, forming coordinate bonds with heavy metal ions (Lewis acids). jmcs.org.mx Similarly, hydrogels made from poly(N-vinyl imidazole) have been shown to effectively separate heavy metal ions from aqueous solutions, with the adsorption capacity being pH-dependent. researchgate.net The protonation of the imidazole ring at lower pH values reduces its ability to bind metal ions. researchgate.net
| Imidazole-Based Material | Target Metallic Elements | Application |
|---|---|---|
| Polyamides and Polyimides | Co²⁺, Cr³⁺, Cd²⁺, Hg²⁺, Pb²⁺ | Adsorption from aqueous solutions. jmcs.org.mxresearchgate.net |
| Poly(N-vinyl imidazole) hydrogels | Various heavy metal ions | Separation/adsorption from water. researchgate.net |
| Poly(N-vinyl imidazole)-grafted-carboxymethyl starch | Mn(II), Zn(II), Cd(II) | Sorption from aqueous solutions, with binding order Cd(II)>Zn(II)>Mn(II). nih.gov |
Colorimetric Determination of Metallic Elements
The coordination properties of the imidazole ring have also been harnessed to create chemosensors for the visual detection of metal ions. An anthraquinone-imidazole-based compound has been reported as a colorimetric and fluorometric sensor for silver ions (Ag⁺). rsc.org Upon binding with Ag⁺, the sensor molecule undergoes a distinct and rapid color change from yellow to orange, allowing for naked-eye detection. This sensing capability is attributed to the specific interaction between the silver ions and the imidazole moiety, which alters the electronic properties of the molecule and, consequently, its absorption of visible light. rsc.org Such sensors are valuable for their simplicity and potential use in environmental monitoring and other analytical applications. mdpi.comfrontiersin.org
Future Research Directions and Unaddressed Challenges
Development of Novel and Efficient Synthetic Methodologies
Key areas for methodological improvement include:
One-Pot Syntheses: Designing multi-component reactions that allow for the construction of the 2-amino-4H-imidazol-4-one core and its derivatives in a single step would significantly improve efficiency. The conversion of thiohydantoin to 2-aminoimidazol-4-one using a one-pot, two-step procedure represents progress in this direction. nih.gov
Catalytic Approaches: Exploring novel catalysts, including metal-based and organocatalysts, could lead to milder reaction conditions, improved stereoselectivity for chiral derivatives, and enhanced yields. researchgate.net
Green Chemistry Principles: The integration of environmentally benign principles, such as the use of microwave irradiation or solvent-free reaction conditions, is essential for developing sustainable synthetic processes. chemicalbook.comijper.org
A summary of existing synthetic strategies highlights the variety of precursors used to generate the imidazol-4-one scaffold, offering a foundation for future innovation.
| Precursor(s) | Key Reagents/Conditions | Resulting Imidazol-4-one Type | Reference(s) |
| Guanidine (B92328) and HCl | 120 °C, 22 h | 2-aminoimidazolin-4-one | chemicalbook.com |
| Thiohydantoin | tert-butylhydroperoxide (TBHP), aqueous ammonia | 2-aminoimidazol-4-one | nih.gov |
| α-amino amides and orthoesters | Acid and/or heat | Di- and tri-substituted imidazolones | nih.gov |
| α-amino nitriles | Hydrogen peroxide | Imidazol-4-ones | nih.gov |
| Thioimidate and α-imino ester | Heat | 5-ethylidene-4H-imidazol-4-ones | nih.gov |
Comprehensive Elucidation of Molecular Mechanisms of Action
The 2-amino-imidazole and related heterocyclic scaffolds are found in compounds exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govmdpi.comnih.govdovepress.comresearchgate.net However, for this compound specifically, the molecular mechanisms underpinning its biological effects are largely uncharacterized. A significant challenge lies in moving beyond broad phenotypic screening to identify and validate the specific molecular targets and pathways modulated by this compound and its derivatives.
Future investigations should prioritize:
Target Identification: Employing techniques such as affinity chromatography, chemical proteomics, and genetic screening to identify the direct protein targets of this compound.
Pathway Analysis: Once targets are identified, comprehensive studies are needed to understand how interaction with these targets translates into a physiological response, mapping the downstream signaling cascades.
Bioisosteric Comparisons: Given that the imidazolone (B8795221) ring can act as a non-aromatic bioisostere of an amide bond, research into how this structural feature influences pharmacological properties is warranted. nih.govacs.org For instance, related imidazole (B134444) derivatives are known to interact with zinc in metalloproteins, a mechanism that could be explored for this compound. nih.govmdpi.com
Targeted Design of Highly Potent and Selective Derivatives
The this compound core serves as an excellent starting point for medicinal chemistry campaigns. The targeted design and synthesis of derivatives with high potency and selectivity for specific biological targets is a major avenue for future research. Structure-activity relationship (SAR) studies on related imidazolone compounds have shown that substitutions at various positions on the ring can dramatically influence biological activity. researchgate.net
Key strategies for future derivative design include:
Scaffold Decoration: Systematically modifying the core structure by introducing a variety of substituents to probe the chemical space around the scaffold and build robust SAR models.
Stereochemical Control: Developing synthetic methods to access α-chiral imidazolones, which have been previously inaccessible, could unlock new biological activities and improve target selectivity. nih.govacs.org
Hybrid Molecule Synthesis: Fusing the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel mechanisms of action. researchgate.net
Exploration of New Biological Targets and Therapeutic Areas
The structural motif of (4H)-imidazol-4-one is present in molecules with diverse therapeutic applications, including anti-hypertensive, anti-cancer, anti-psychotic, and anti-viral agents. nih.gov This suggests that this compound itself, or its simple derivatives, may possess untapped therapeutic potential. A significant opportunity exists to screen this compound and a library of its derivatives against a wide range of biological targets and in various disease models.
Promising areas for exploration include:
Oncology: Given that related 2-aminothiazole (B372263) and imidazolone derivatives have shown potent anticancer activity, evaluating this compound in various cancer cell lines and investigating its potential as a kinase inhibitor or a modulator of immune checkpoints is a logical next step. researchgate.netnih.gov
Infectious Diseases: The prevalence of antimicrobial resistance necessitates the discovery of new antimicrobial agents. researchgate.net The 2-amino-heterocycle motif is common in many antimicrobial compounds, making this a promising area for investigation. dovepress.com
Neurodegenerative Diseases: Some heterocyclic compounds have shown activity in models of neurological disorders. Exploring the potential of this compound derivatives to modulate targets relevant to diseases like Alzheimer's would be a novel research direction. nih.gov
Integration of Computational Approaches for Rational Compound Design and Optimization
Computational chemistry and molecular modeling are powerful tools that can accelerate the drug discovery process. For the this compound scaffold, integrating these approaches can provide valuable insights into its properties and guide the rational design of new, more effective derivatives. Molecular modeling studies on similar imidazolone derivatives have already shown consistency with experimental cytotoxicity results, validating the utility of this approach. researchgate.net
Future computational efforts should focus on:
Virtual Screening: Using the 3D structure of this compound to perform virtual screening against libraries of known protein structures to identify potential biological targets.
Pharmacophore Modeling: Developing pharmacophore models based on the known activities of related compounds to guide the design of new derivatives with enhanced potency and selectivity.
In Silico ADMET Prediction: Utilizing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed derivatives, helping to prioritize the synthesis of compounds with favorable drug-like properties. researchgate.net
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 2-amino-4H-imidazol-4-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound derivatives can be achieved via one-pot multicomponent domino reactions, such as the condensation of thiourea, aldehydes, and α-haloketones. For example, a three-component reaction using substituted aryl aldehydes and alkylthiols produces 2-alkylthio-5-arylidene derivatives in moderate-to-high yields (62–88%) under mild acidic conditions . Optimization of solvent polarity (e.g., ethanol vs. DMF) and temperature (60–80°C) is critical to suppress side reactions like over-alkylation . Purity assessment typically employs HPLC with UV detection (λ = 254 nm) and reverse-phase C18 columns .
Q. How can X-ray crystallography resolve ambiguities in the structural assignment of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL software is the gold standard for unambiguous structural determination. For example, the crystal structure of 3-(2-amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-5-yl)-3-hydroxy-1-phenyl-indolin-2-one ethanol solvate confirmed the tautomeric form and hydrogen-bonding network (R factor = 0.037) . Key parameters include data collection at low temperatures (90 K) to minimize thermal motion artifacts and refinement against high-resolution (<1.0 Å) datasets .
Q. What spectroscopic techniques are essential for characterizing this compound derivatives, and how are spectral contradictions addressed?
- Methodological Answer : NMR (¹H/¹³C) and FTIR are primary tools. For instance, ¹H NMR of (Z)-4-(difluoroboryl-benzylidene) derivatives shows distinct vinyl proton signals at δ 6.8–7.2 ppm, while FTIR confirms C=O stretching at 1680–1720 cm⁻¹ . Discrepancies in tautomeric equilibria (e.g., keto-enol forms) can be resolved by variable-temperature NMR or computational DFT studies to map energy minima .
Advanced Research Questions
Q. How can this compound derivatives be integrated into the total synthesis of bioactive natural products like Dispacamide?
- Methodological Answer : The imidazolone core serves as a key intermediate in alkaloid synthesis. For Dispacamide A, a regioselective Ullmann coupling introduces the bromopyrrole moiety, followed by Pd-mediated cross-coupling to attach the histamine side chain . Challenges include stereochemical control during spirocyclic ring formation, addressed via chiral auxiliaries or asymmetric catalysis . Recent advances employ flow chemistry for improved scalability (yield: 72% vs. 58% batch) .
Q. What experimental strategies mitigate conflicting bioactivity data in this compound-based drug candidates?
- Methodological Answer : Contradictions in anti-inflammatory or kinase inhibition assays often arise from off-target effects. A systematic approach includes:
- Selectivity profiling : Kinase panel screens (e.g., CDK8/CDK19 inhibition IC₅₀ < 100 nM vs. >1 µM for unrelated kinases) .
- Metabolic stability assays : Liver microsome studies (e.g., t₁/₂ > 60 min in human hepatocytes) to rule out rapid degradation artifacts .
- Structural analogs : Modifying the 5-arylidene substituent (e.g., electron-withdrawing groups) enhances potency against angiotensin II receptors (pIC₅₀ = 8.2 vs. 7.1 for unsubstituted analogs) .
Q. How do computational methods enhance the design of this compound derivatives with improved pharmacological properties?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict binding modes to targets like Mediator Complex kinases. For example, introducing a methyl group at N1 improves hydrophobic interactions with CDK8’s ATP-binding pocket (ΔG = -9.8 kcal/mol vs. -7.2 kcal/mol for parent compound) . QSAR models using Hammett σ constants correlate substituent electronics with antifungal activity (R² = 0.89) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
